2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide works by binding to the mu opioid receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the effects of opioid drugs, including pain relief and euphoria. This compound has also been shown to have some agonist activity at the kappa opioid receptor, which is involved in the modulation of pain and stress responses.
Biochemical and Physiological Effects:
In addition to its effects on opioid receptors, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially valuable tool for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide is its potency and selectivity as an opioid receptor antagonist. This makes it a valuable tool for researchers studying the effects of opioid drugs on the brain and body. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide and its applications. One area of interest is the development of new drugs based on the structure of this compound that could have improved potency and selectivity. Another area of interest is the use of this compound as a tool for studying the role of opioid receptors in the brain and the development of new treatments for addiction and pain management.
In conclusion, this compound is a valuable tool for scientific research with a wide range of potential applications. Its potency and selectivity as an opioid receptor antagonist make it a valuable tool for studying the effects of opioid drugs on the brain and body, and its other biochemical and physiological effects make it a potentially valuable tool for the treatment of a wide range of diseases. Further research on this compound and its applications is likely to yield many new insights and potential treatments in the future.
Synthesemethoden
The synthesis of 2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with 3-bromo-6-chloropyridine to form the final product, this compound. The synthesis of this compound has been optimized over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide has been used in a variety of scientific research applications, including studies of opioid receptors, pain management, and addiction. This compound is a potent and selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the mu opioid receptor, this compound has been shown to reduce the effects of opioid drugs such as morphine and heroin.
Eigenschaften
IUPAC Name |
2-[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-13-6-4-11(5-7-13)14-8-16(12-2-3-12)21-18(15(14)9-19)24-10-17(20)22/h4-8,12H,2-3,10H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHANAJZHSZEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.